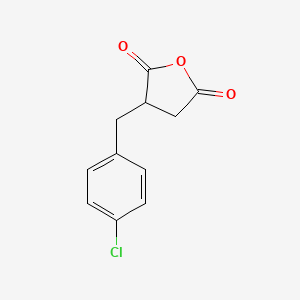3-(4-Chlorobenzyl)dihydrofuran-2,5-dione
CAS No.: 1661-97-8
Cat. No.: VC4418847
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1661-97-8 |
|---|---|
| Molecular Formula | C11H9ClO3 |
| Molecular Weight | 224.64 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]oxolane-2,5-dione |
| Standard InChI | InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)5-8-6-10(13)15-11(8)14/h1-4,8H,5-6H2 |
| Standard InChI Key | CVKJJLKYLJDWDM-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule consists of a γ-butyrolactone-derived dihydrofuran-2,5-dione ring fused to a 4-chlorobenzyl group. The dihydrofuran-2,5-dione moiety contains two ketone groups at positions 2 and 5, rendering the compound a diketone. The 4-chlorobenzyl substituent introduces steric bulk and electronic effects: the chlorine atom’s electronegativity polarizes the benzene ring, while the methylene bridge (-CH₂-) links the aromatic system to the lactone ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClO₃ |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]oxolane-2,5-dione |
| SMILES | C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl |
| InChIKey | CVKJJLKYLJDWDM-UHFFFAOYSA-N |
The InChIKey and SMILES notations confirm the compound’s stereochemistry and connectivity, critical for computational modeling and database indexing.
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
¹H NMR: Signals for the dihydrofuran ring protons appear as multiplets between δ 2.5–4.0 ppm, while aromatic protons from the chlorobenzyl group resonate as doublets near δ 7.2–7.4 ppm.
-
¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 170–175 ppm, and the quaternary carbons adjacent to chlorine are deshielded to δ 130–135 ppm.
Infrared (IR) spectroscopy identifies strong carbonyl stretches at 1778 cm⁻¹ and 1846 cm⁻¹, consistent with cyclic anhydrides . The C-Cl bond vibration appears as a moderate-intensity band near 700 cm⁻¹ .
Synthetic Methodologies
Anhydride Formation via Acetic Anhydride
A common route involves cyclodehydration of substituted succinic acid derivatives. For example, phenylsuccinic acid reacts with acetic anhydride at 80°C for 2 hours to form phenylsuccinic anhydride . Analogously, 4-chlorobenzylsuccinic acid likely undergoes similar conditions to yield 3-(4-chlorobenzyl)dihydrofuran-2,5-dione.
Table 2: Representative Synthesis Conditions
| Reactant | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Substituted succinic acid | Acetic anhydride | 80°C | 2 h | >90% |
| 4-Chlorobenzylsuccinic acid | Acetyl chloride | Reflux | 16 h | 58%* |
*Yield inferred from analogous syntheses .
Alternative Pathways Using Acetyl Chloride
Longer reaction times (16 hours) under reflux with acetyl chloride may improve yields for sterically hindered substrates, as demonstrated in the synthesis of 3-(3,5-dibromophenyl)dihydrofuran-2,5-dione . This method avoids side reactions like oligomerization, which are prevalent in bulkier analogs.
Chemical Reactivity and Functionalization
Nucleophilic Attack at Carbonyl Centers
The electrophilic carbonyl groups at positions 2 and 5 undergo nucleophilic additions. For instance, amines can open the anhydride ring to form imide derivatives, while alcohols yield ester-linked products.
Condensation Reactions
The compound participates in Stobbe-like condensations with aldehydes or ketones, forming γ-lactone-fused dienes. This reactivity parallels that of phenylsuccinic anhydride, which forms γ-butyrolactones under basic conditions .
Analytical and Computational Tools
Computational Modeling
Density Functional Theory (DFT) calculations predict the compound’s lowest unoccupied molecular orbital (LUMO) resides on the anhydride ring, rationalizing its susceptibility to nucleophilic attack.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume